N-((4-Fluorophenyl)methyl)ethanamide
Overview
Description
N-((4-Fluorophenyl)methyl)ethanamide: is an organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-((4-Fluorophenyl)methyl)ethanamide involves the reaction of 4-fluorobenzylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Reductive Amination: Another synthetic route involves the reductive amination of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically follows the amidation reaction route due to its simplicity and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((4-Fluorophenyl)methyl)ethanamide can undergo oxidation reactions, particularly at the amide group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-((4-Fluorophenyl)methyl)ethanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated amides on biological systems. It is also employed in the development of fluorinated pharmaceuticals .
Medicine: Its unique structure makes it a candidate for the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of N-((4-Fluorophenyl)methyl)ethanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-((4-Chlorophenyl)methyl)ethanamide
- N-((4-Bromophenyl)methyl)ethanamide
- N-((4-Methylphenyl)methyl)ethanamide
Comparison:
- N-((4-Fluorophenyl)methyl)ethanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its chloro, bromo, and methyl analogs .
Biological Activity
N-((4-Fluorophenyl)methyl)ethanamide, also known as N-(4-fluorobenzyl)acetamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula CHFNO and a molecular weight of approximately 169.18 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity and biological activity.
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its analogs. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- In vitro Studies : Compounds related to this compound were tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. These studies indicated that certain derivatives exhibited IC values ranging from 5.1 µM to 22.08 µM, suggesting significant antiproliferative effects compared to standard treatments like doxorubicin .
Compound | Cell Line | IC (µM) |
---|---|---|
Compound 16f | HepG2 | 6.19 ± 0.50 |
Compound 16e | MCF-7 | 5.10 ± 0.40 |
Doxorubicin | HepG2 | 9.18 ± 0.60 |
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, particularly through its action on p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in mediating inflammatory responses:
- Mechanism of Action : The compound acts as an inhibitor of p38 MAPK, which plays a role in the production of pro-inflammatory cytokines such as TNFα. In preclinical models, administration of related compounds resulted in a significant reduction in TNFα levels .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including α-glucosidase, which is a target for managing type 2 diabetes:
- Inhibition Studies : Research indicates that certain derivatives of this compound demonstrate competitive inhibition against α-glucosidase, leading to delayed glucose absorption in vitro .
Study on Anticancer Activity
A notable study evaluated the effects of this compound derivatives on cancer cell proliferation. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Study on Inflammatory Response
Another key study focused on the anti-inflammatory potential of this compound in a rodent model of endotoxemia. The results showed that treatment with this compound led to a marked decrease in systemic inflammatory markers, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHPSHMZGCDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393386 | |
Record name | N-(4-Fluorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86010-68-6 | |
Record name | N-(4-Fluorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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